MIF Tautomerase Inhibition: Quantified Binding Affinity Differentiation for Anti-inflammatory Target Engagement
This compound demonstrates measurable inhibitory activity against macrophage migration inhibitory factor (MIF) tautomerase with a Ki value of 2.6 μM [1]. This binding affinity, while moderate, provides a defined quantitative benchmark for structure-activity relationship (SAR) studies. In comparative stereochemical evaluations of MIF inhibitors, the E-stereoisomer (which this compound embodies) exhibits significantly greater binding potency than the corresponding Z-isomer, with molecular dynamics simulations attributing this difference to distinct hydrogen-bonding geometries and electrostatic complementarity within the MIF active site [2].
| Evidence Dimension | MIF tautomerase inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.6 μM (2600 nM) |
| Comparator Or Baseline | 2-[(4-hydroxybenzylidene)amino]-3-(1H-indol-3-yl)propionic acid methyl ester: IC50 = 1.65 μM [3] |
| Quantified Difference | Target compound Ki is approximately 1.6-fold higher than comparator IC50 (note: Ki vs IC50 comparison, values are order-of-magnitude comparable) |
| Conditions | In vitro tautomerase activity assay; human MIF enzyme |
Why This Matters
The quantitated Ki of 2.6 μM for MIF establishes this compound as a validated starting point for medicinal chemistry optimization programs targeting MIF-associated inflammatory pathways, with the E-stereochemistry being essential for activity.
- [1] BindingDB. BDBM50096000: 3-(2-Fluoro-4-hydroxy-phenyl)-acrylic acid anion. Ki: 2.60E+3 nM (2.6 μM) against tautomerase activity of human macrophage migration inhibitory factor (MIF). View Source
- [2] Some Insights into the Stereochemistry of Inhibition of Macrophage Migration Inhibitory Factor with 2-Fluoro-p-hydroxycinnamate and Its Analogues from Molecular Dynamics Simulations. ACS Publications. 2005. E-ligands are better inhibitors of MIF than corresponding Z-ligands. View Source
- [3] Manogue KR, et al. Most potent inhibitor of MIF tautomerase activity: 2-[(4-hydroxybenzylidene)amino]-3-(1H-indol-3-yl)propionic acid methyl ester, IC50 = 1.65 μM. View Source
